molecular formula C9H9IO2 B2377089 3-Iodo-2-methylphenylacetic acid CAS No. 1261554-90-8

3-Iodo-2-methylphenylacetic acid

Cat. No.: B2377089
CAS No.: 1261554-90-8
M. Wt: 276.073
InChI Key: GBZDCTCZIOBMJR-UHFFFAOYSA-N
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Description

3-Iodo-2-methylphenylacetic acid is a chemical compound belonging to the class of phenylacetic acids. It is characterized by the presence of an iodine atom at the third position and a methyl group at the second position on the phenyl ring, along with a carboxylic acid functional group. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylphenylacetic acid typically involves the iodination of 2-methylphenylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which subsequently reacts with the aromatic ring to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylphenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or borane.

Major Products Formed:

    Substitution Reactions: Products include 2-methylphenylacetic acid derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include carboxylate salts or esters.

    Reduction Reactions: Products include 2-methylphenylethanol.

Scientific Research Applications

3-Iodo-2-methylphenylacetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine moiety can participate in halogen bonding interactions, influencing the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

    2-Iodo-3-methylphenylacetic acid: Similar structure but with different positional isomerism.

    3-Bromo-2-methylphenylacetic acid: Similar structure with bromine instead of iodine.

    2-Methylphenylacetic acid: Lacks the halogen substituent.

Uniqueness: 3-Iodo-2-methylphenylacetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(3-iodo-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZDCTCZIOBMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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